molecular formula C8H12O3 B2554650 4-Ethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 2445786-48-9

4-Ethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No.: B2554650
CAS No.: 2445786-48-9
M. Wt: 156.181
InChI Key: CRWXJRBNFWGKFD-UHFFFAOYSA-N
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Description

4-Ethyl-2-oxabicyclo[211]hexane-1-carboxylic acid is a bicyclic compound featuring an oxabicyclohexane core with an ethyl group at the 4-position and a carboxylic acid group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid typically involves a [2+2] cycloaddition reaction. This reaction can be facilitated using photochemistry, where light energy is used to drive the formation of the bicyclic structure. The starting materials often include an alkene and an aldehyde, which undergo cycloaddition to form the oxabicyclohexane core .

Industrial Production Methods

In an industrial setting, the production of this compound may involve scaling up the photochemical cycloaddition process. This requires precise control of reaction conditions such as light intensity, temperature, and the concentration of reactants to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

4-Ethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-ethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .

Properties

IUPAC Name

4-ethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-2-7-3-8(4-7,6(9)10)11-5-7/h2-5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRWXJRBNFWGKFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC(C1)(OC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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